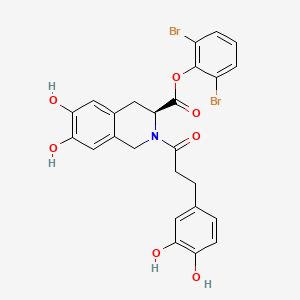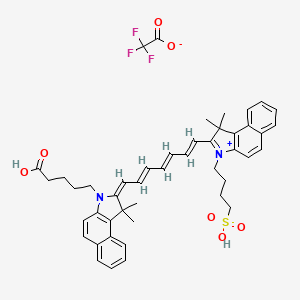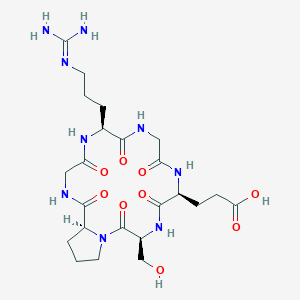
Cyclo(Gly-Arg-Gly-Glu-Ser-Pro)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclo(Gly-Arg-Gly-Glu-Ser-Pro) is a cyclic peptide composed of six amino acids: glycine, arginine, glycine, glutamic acid, serine, and proline. This compound is known for its unique cyclic structure, which imparts specific biological activities and stability compared to linear peptides .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cyclo(Gly-Arg-Gly-Glu-Ser-Pro) is typically synthesized using solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS). In SPPS, amino acids are sequentially added to a resin-bound peptide chain, followed by cyclization to form the cyclic structure. The reaction conditions often involve the use of coupling reagents like HBTU or DIC and protecting groups such as Fmoc or Boc .
Industrial Production Methods
Industrial production of Cyclo(Gly-Arg-Gly-Glu-Ser-Pro) follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are commonly used to enhance efficiency and yield. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
Analyse Des Réactions Chimiques
Types of Reactions
Cyclo(Gly-Arg-Gly-Glu-Ser-Pro) can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids like serine and glutamic acid.
Reduction: Reduction reactions can affect disulfide bonds if present.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol (DTT), and various amino acid derivatives for substitution reactions. Reaction conditions typically involve controlled pH, temperature, and solvent systems .
Major Products
The major products formed from these reactions depend on the specific modifications. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while substitution can yield peptides with altered biological activities .
Applications De Recherche Scientifique
Cyclo(Gly-Arg-Gly-Glu-Ser-Pro) has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and cyclization techniques.
Biology: Investigated for its role in cell adhesion, signaling, and protein-protein interactions.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent for diseases like cancer and cardiovascular disorders.
Industry: Utilized in the development of biomaterials and as a standard in analytical techniques
Mécanisme D'action
Cyclo(Gly-Arg-Gly-Glu-Ser-Pro) exerts its effects by binding to specific molecular targets, such as integrins, which are involved in cell adhesion and signaling pathways. The cyclic structure enhances its stability and affinity for these targets, leading to modulation of cellular processes like migration, proliferation, and apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclo(Gly-Arg-Gly-Asp-Ser-Pro): Another cyclic peptide with similar amino acid composition but with aspartic acid instead of glutamic acid.
Cyclo(Gly-Arg-Gly-Glu-Ser-Tyr): Contains tyrosine instead of proline, leading to different biological activities
Uniqueness
Cyclo(Gly-Arg-Gly-Glu-Ser-Pro) is unique due to its specific sequence and cyclic structure, which confer distinct biological properties and stability. Its ability to interact with integrins and other proteins makes it valuable in various research and therapeutic applications .
Propriétés
Formule moléculaire |
C23H37N9O9 |
|---|---|
Poids moléculaire |
583.6 g/mol |
Nom IUPAC |
3-[(3S,6S,12S,18S)-12-[3-(diaminomethylideneamino)propyl]-3-(hydroxymethyl)-2,5,8,11,14,17-hexaoxo-1,4,7,10,13,16-hexazabicyclo[16.3.0]henicosan-6-yl]propanoic acid |
InChI |
InChI=1S/C23H37N9O9/c24-23(25)26-7-1-3-12-19(38)27-9-16(34)30-13(5-6-18(36)37)20(39)31-14(11-33)22(41)32-8-2-4-15(32)21(40)28-10-17(35)29-12/h12-15,33H,1-11H2,(H,27,38)(H,28,40)(H,29,35)(H,30,34)(H,31,39)(H,36,37)(H4,24,25,26)/t12-,13-,14-,15-/m0/s1 |
Clé InChI |
MEJPDAIBXJSYRP-AJNGGQMLSA-N |
SMILES isomérique |
C1C[C@H]2C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N2C1)CO)CCC(=O)O)CCCN=C(N)N |
SMILES canonique |
C1CC2C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N2C1)CO)CCC(=O)O)CCCN=C(N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




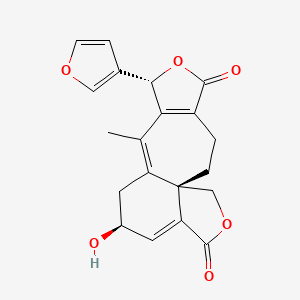
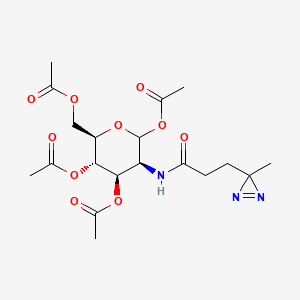
![4-[3-(4-chlorophenyl)-5-[4-(4-chlorophenyl)-2-oxo-1H-quinolin-3-yl]-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid](/img/structure/B12385009.png)
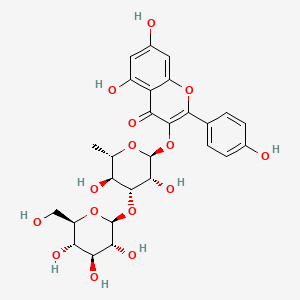

![trisodium;2,4-bis[[2,4-diamino-5-[(3-sulfonatophenyl)diazenyl]phenyl]diazenyl]benzenesulfonate](/img/structure/B12385025.png)
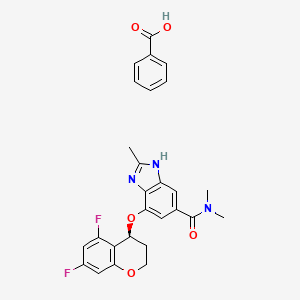
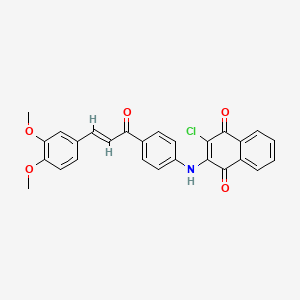
![N-[2-(2-fluorophenyl)-2-oxoethyl]quinoline-8-sulfonamide](/img/structure/B12385042.png)
